molecular formula C12H8ClF3N2O B1593146 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone CAS No. 1125828-30-9

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

Cat. No.: B1593146
CAS No.: 1125828-30-9
M. Wt: 288.65 g/mol
InChI Key: YNKKCYYJEALSKL-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone primarily targets specific enzymes involved in metabolic pathways. The compound is known to inhibit tryptophan hydroxylase, an enzyme crucial for the biosynthesis of serotonin. By targeting tryptophan hydroxylase, this compound effectively reduces serotonin production, which can be beneficial in conditions characterized by excessive serotonin levels .

Mode of Action

The interaction of this compound with tryptophan hydroxylase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. As a result, the overall production of serotonin is decreased. The compound’s ability to inhibit tryptophan hydroxylase makes it a valuable tool in managing conditions like carcinoid syndrome, where serotonin overproduction is a problem .

Biochemical Pathways

This compound affects the serotonin biosynthesis pathway. By inhibiting tryptophan hydroxylase, the compound disrupts the conversion of tryptophan to 5-hydroxytryptophan, leading to reduced serotonin levels. This reduction in serotonin can influence various downstream effects, including decreased activation of serotonin receptors and modulation of serotonin-dependent physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability. It is distributed throughout the body, with a preference for tissues with high tryptophan hydroxylase activity. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. Excretion is mainly via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations in the target tissues .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in serotonin levels. This decrease in serotonin can alleviate symptoms associated with serotonin overproduction, such as diarrhea and flushing in carcinoid syndrome. Additionally, the compound’s action can lead to reduced activation of serotonin receptors, which may have further therapeutic benefits in conditions where serotonin plays a pathogenic role .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of the compound. For instance, acidic environments may enhance the compound’s stability, while extreme temperatures could lead to degradation. Additionally, interactions with other medications or dietary components could influence the compound’s absorption and metabolism, thereby affecting its overall efficacy .

: Springer : DailyMed : DrugBank

Properties

IUPAC Name

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKKCYYJEALSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649116
Record name 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125828-30-9
Record name 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
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1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

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